molecular formula C16H20N2O3S B2634697 7-(pyrrolidine-1-sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 898464-59-0

7-(pyrrolidine-1-sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Cat. No.: B2634697
CAS No.: 898464-59-0
M. Wt: 320.41
InChI Key: YNBKIKMWAPIGGA-UHFFFAOYSA-N
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Description

7-(pyrrolidine-1-sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex organic compound characterized by its unique tricyclic structure. This compound features a pyrrolidine sulfonyl group and an azatricyclic core, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(pyrrolidine-1-sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one typically involves multiple steps, starting with the formation of the azatricyclic core. This can be achieved through cyclization reactions involving appropriate precursors. The pyrrolidine sulfonyl group is then introduced via sulfonylation reactions using pyrrolidine-1-sulfonyl chloride as a reagent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-(pyrrolidine-1-sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-(pyrrolidine-1-sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying biochemical pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(pyrrolidine-1-sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The sulfonyl group plays a crucial role in these interactions, as it can form strong hydrogen bonds and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 7-(pyrrolidine-1-sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
  • 7-(morpholine-1-sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
  • 7-(piperidine-1-sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of the pyrrolidine sulfonyl group and the azatricyclic core. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds. The presence of the pyrrolidine sulfonyl group enhances its reactivity and ability to form stable complexes with biological targets, which is not observed in compounds with different sulfonyl groups.

Properties

IUPAC Name

7-pyrrolidin-1-ylsulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-15-6-5-13-11-14(22(20,21)17-7-1-2-8-17)10-12-4-3-9-18(15)16(12)13/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBKIKMWAPIGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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